

TR100 Application Notes and Protocols for In Vivo Mouse Models

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Compound of Interest

Compound Name: TR100

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Introduction

TR100, also known as Cupferron, is a small molecule inhibitor of tumor-associated tropomyosin isoforms, particularly Tpm3.1.[1][2] By selectively targeting these isoforms, **TR100** disrupts the actin cytoskeleton of cancer cells, impairing their motility, viability, and proliferation.[3][4][5] This targeted mechanism of action makes **TR100** a compound of interest for cancer research, with demonstrated efficacy in preclinical in vivo models of melanoma and neuroblastoma.[3][4][6] Unlike broad-spectrum anti-actin drugs, **TR100** has been shown to have minimal adverse effects on cardiac structure and function, a significant advantage in the development of novel anticancer therapies.[3][4]

These application notes provide detailed protocols for the use of **TR100** in murine cancer models, along with a summary of its mechanism of action and relevant quantitative data from preclinical studies.

Mechanism of Action: Targeting the Tumor Cell Cytoskeleton

TR100's primary mechanism of action involves the disruption of the actin cytoskeleton through the specific targeting of the tropomyosin isoform Tpm3.1, which is often upregulated in cancer

cells. This interaction prevents the proper stabilization of actin filaments, leading to cytoskeletal collapse and ultimately inducing apoptosis in tumor cells.

Caption: **TR100** binds to Tpm3.1, disrupting actin filament stability and leading to apoptosis.

Quantitative Data Summary

The following table summarizes the in vivo dosages and efficacy of **TR100** in various mouse models as reported in the literature.

Mouse Strain	Cancer Model	Cell Line	TR100 Dosage	Administration Route	Key Findings	Reference
C57BL/6	Murine Melanoma	B16/F10	30 mg/kg	Intraperitoneal (IP)	Significant reduction in tumor growth.	[6]
NOD/SCID	Human Melanoma Xenograft	1205Lu	20 mg/kg	Intraperitoneal (IP)	Significant reduction in tumor growth.	[6]
NOD/SCID	Human Neuroblastoma Xenograft	CHP134	20 mg/kg	Intraperitoneal (IP)	Significant reduction in tumor growth.	[6]
BALB/c	(MTD Study)	N/A	25 mg/kg	Not Specified	Maximum Tolerated Dose established	[6]

Experimental Protocols

Protocol 1: TR100 Efficacy in a Syngeneic B16/F10 Melanoma Mouse Model

This protocol is based on the methodology described by Stehn et al., 2013.[\[6\]](#)

1. Cell Culture and Preparation:

- Culture B16/F10 mouse melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Harvest cells during the logarithmic growth phase using trypsin-EDTA.
- Wash the cells with sterile PBS and resuspend in PBS at a concentration of 5×10^6 cells/mL.

2. Animal Handling and Tumor Implantation:

- Use 6-8 week old male C57BL/6 mice.
- Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
- Implant 0.5×10^6 B16/F10 cells (in 0.1 mL PBS) intradermally on the mid-dorsal area of each mouse.
- Allow tumors to grow for 24 hours until they are visually detectable.

3. TR100 Preparation and Administration:

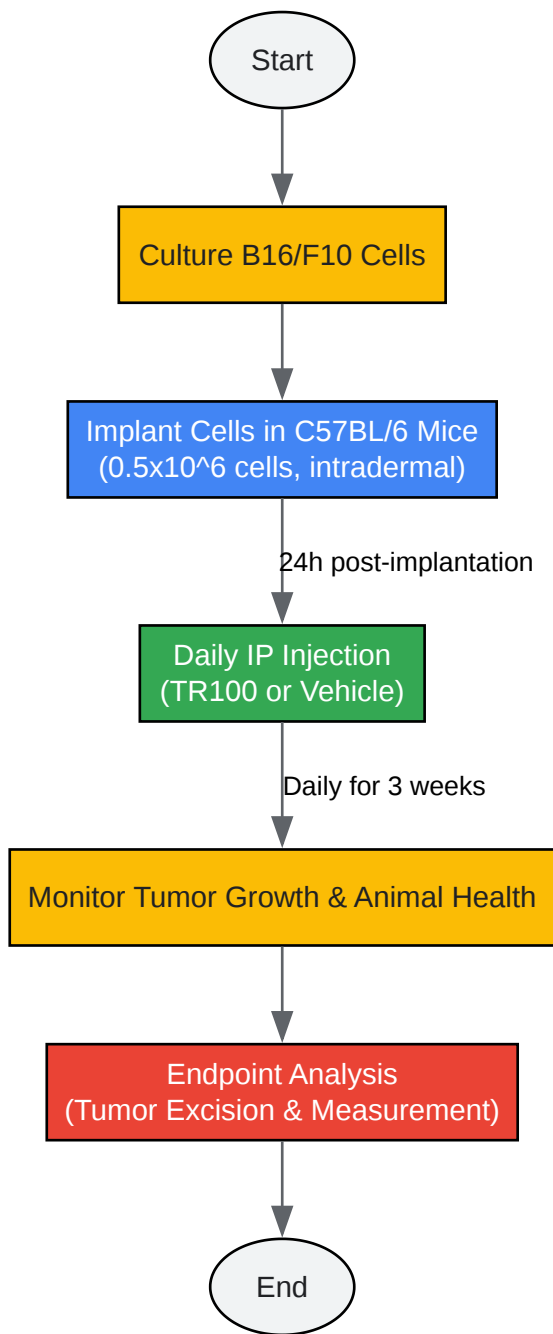
- Prepare a stock solution of **TR100** in DMSO.
- On each treatment day, dilute the **TR100** stock solution with an appropriate vehicle to achieve the final desired concentration for injection. The final DMSO concentration should be kept low to minimize toxicity.
- Administer **TR100** at a dose of 30 mg/kg via intraperitoneal (IP) injection.

- The control group should receive an equivalent volume of the vehicle (e.g., DMSO diluted in PBS).
- Administer the treatment daily for 5 consecutive days per week for a total of 3 weeks.

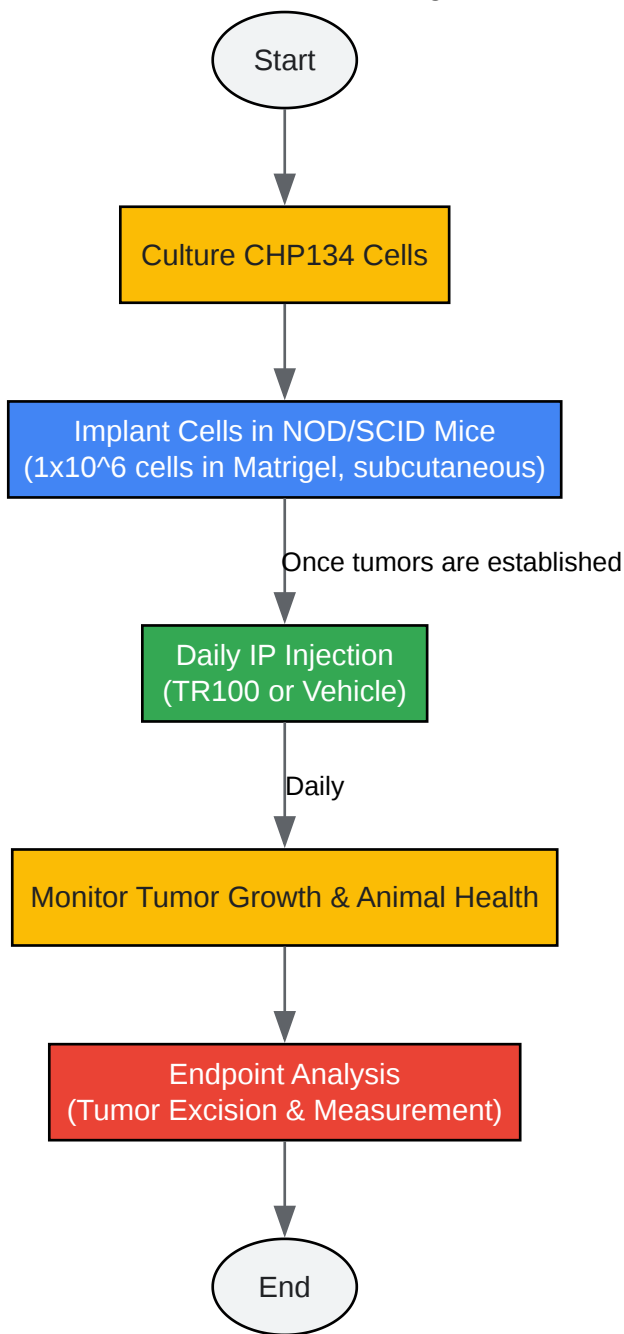
4. Monitoring and Data Collection:

- Monitor the health of the mice daily, including body weight and any signs of toxicity.
- Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Euthanize mice when tumors reach a predetermined size (e.g., 1 cm in diameter) or if they show signs of significant distress.
- At the end of the study, excise the tumors, weigh them, and process for further analysis (e.g., histology, western blot).

B16/F10 Melanoma Model Workflow



CHP134 Neuroblastoma Xenograft Workflow



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